4-Hydroxy Estradiol 1-N3-Adenine

Description

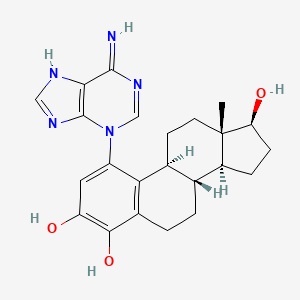

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSSPVGVAZWDZ-GXPADDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857770 | |

| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428506-88-1 | |

| Record name | (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways of Formation and Metabolism of 4 Hydroxy Estradiol 1 N3 Adenine Precursors

Estrogen Hydroxylation and Catechol Estrogen Formation

The initial and pivotal step in the formation of the precursors is the hydroxylation of estradiol (B170435), a primary estrogen steroid hormone. This process, catalyzed by specific enzymes, results in the formation of catechol estrogens, which are characterized by a catechol (1,2-dihydroxybenzene) structure. wikipedia.org The two main catechol estrogens formed from estradiol are 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2). wikipedia.orgbslonline.org This hydroxylation primarily occurs in the liver, but also takes place in various other tissues. wikipedia.orgnih.gov

The 4-hydroxylation of estradiol, leading to the formation of 4-OHE2, is predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically CYP1B1. nih.govsemanticscholar.orgnih.gov CYP1B1 is highly expressed in estrogen target tissues such as the mammary, ovary, and uterus. nih.gov While CYP1A1 is also involved in estrogen metabolism, it preferentially catalyzes the 2-hydroxylation of estradiol. semanticscholar.orgaacrjournals.orgresearchgate.net In contrast, CYP1B1 almost exclusively hydroxylates estrogens at the 4-position. researchgate.net The tissue-specific expression of these enzymes is a key determinant of the local balance between 2-OHE2 and 4-OHE2 formation. aacrjournals.org For instance, high levels of CYP1B1 in breast tissue can lead to a localized increase in the production of 4-OHE2. aacrjournals.org

| Enzyme | Primary Product | Key Tissues of Expression |

|---|---|---|

| CYP1B1 | 4-Hydroxyestradiol (4-OHE2) | Breast, Ovary, Uterus nih.gov |

| CYP1A1 | 2-Hydroxyestradiol (2-OHE2) | Extrahepatic tissues nih.govaacrjournals.org |

| CYP1A2 | 2-Hydroxyestradiol (2-OHE2) | Liver nih.govsemanticscholar.org |

| CYP3A4 | 2-Hydroxyestradiol (2-OHE2) | Liver nih.govsemanticscholar.org |

Following the formation of 4-OHE2, this catechol estrogen can undergo further oxidation to form a highly reactive intermediate known as estradiol-3,4-quinone (B1197220) (E2-3,4-Q). bslonline.orgnih.gov This oxidation can be catalyzed by peroxidases or cytochrome P450 enzymes. bslonline.org E2-3,4-quinones are electrophilic molecules that can readily react with nucleophilic sites in cellular macromolecules, including DNA. nih.govmdpi.com The reaction of E2-3,4-Q with adenine (B156593) bases in DNA leads to the formation of depurinating adducts, such as 4-OHE2-1-N3Ade. nih.govnih.gov These adducts are unstable and can be lost from the DNA strand, leaving behind an apurinic site which can lead to mutations if not properly repaired. mdpi.compnas.org The formation of E2-3,4-Q is considered a critical step in the pathway leading to potential DNA damage. bslonline.orgnih.gov

Competitive Metabolic Pathways of Catechol Estrogens

Once formed, catechol estrogens like 4-OHE2 are at a metabolic crossroads, facing several competing pathways that can either lead to their detoxification or to the formation of reactive quinones.

A primary detoxification pathway for catechol estrogens is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orgoup.com COMT transfers a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol estrogen, forming methoxyestrogens. aacrjournals.org In the case of 4-OHE2, methylation occurs at the 4-hydroxyl group, yielding 4-methoxyestradiol (B23171) (4-MeOE2). aacrjournals.orgnih.gov This process is crucial as it converts the reactive catechol estrogens into more stable and less harmful compounds. aacrjournals.org The efficiency of COMT can significantly influence the levels of catechol estrogens available for oxidation to quinones. aacrjournals.orgnih.gov

| Substrate | Primary Methylated Product(s) |

|---|---|

| 2-Hydroxyestradiol (2-OHE2) | 2-Methoxyestradiol (2-MeOE2) and 2-Hydroxy-3-methoxyestradiol aacrjournals.orgnih.gov |

| 4-Hydroxyestradiol (4-OHE2) | 4-Methoxyestradiol (4-MeOE2) aacrjournals.orgnih.gov |

Another significant detoxification route for the reactive estradiol-3,4-quinones is conjugation with glutathione (B108866) (GSH). acs.orgnih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the addition of the sulfhydryl group of glutathione to the quinone. acs.orgaor.ca This conjugation effectively neutralizes the reactivity of the quinone, preventing it from interacting with DNA. acs.orgnih.gov The resulting glutathione conjugates are more water-soluble and can be more easily excreted from the body. aor.ca The formation of glutathione conjugates of E2-3,4-Q has been observed in vivo, highlighting its importance as a protective mechanism against potential DNA damage. nih.gov

Molecular Mechanisms of Dna Adduction and Repair Associated with 4 Hydroxy Estradiol 1 N3 Adenine

Mechanism of Depurinating DNA Adduct Formation

The formation of depurinating DNA adducts from 4-hydroxyestradiol (B23129) is a critical event in its genotoxic pathway. The process is initiated by the metabolic conversion of 4-OHE2 into its corresponding o-quinone, estradiol-3,4-quinone (B1197220) (E2-3,4-Q). oup.comnih.gov This electrophilic species is the ultimate carcinogen that reacts with the purine (B94841) bases of DNA. nih.gov The reaction of E2-3,4-Q with DNA overwhelmingly results in the formation of depurinating adducts, which account for over 99% of all adducts formed. oup.comnih.gov

1,4-Michael Addition with Purine Bases

The covalent binding of estradiol-3,4-quinone to DNA occurs via a well-established chemical reaction known as a 1,4-Michael addition. nih.govnih.gov In this reaction, the E2-3,4-Q acts as a "Michael acceptor," an electrophilic species with a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org The nucleophilic purine bases within the DNA strand, specifically adenine (B156593) and guanine (B1146940), act as "Michael donors." wikipedia.orgyoutube.com

The reaction is initiated by the nucleophilic attack of a nitrogen atom on the purine base at the C1 position of the E2-3,4-Q. nih.gov This specific type of conjugate addition is the primary mechanism for the formation of both adenine and guanine adducts from 4-hydroxyestradiol metabolites. nih.govnih.gov

Formation of 4-Hydroxyestradiol-1-N3-Adenine Adducts

The reaction between estradiol-3,4-quinone and adenine in DNA results in the formation of the 4-hydroxyestradiol-1-N3-adenine (4-OHE2-1-N3Ade) adduct. nih.govnih.gov This adduct is formed through a 1,4-Michael addition where the N3 position of the adenine base attacks the C1 position of the quinone. oup.comnih.gov Interestingly, this reaction occurs readily with adenine within the DNA helix, but not with the free deoxyadenosine (B7792050) nucleoside, where the deoxyribose sugar at the N9 position sterically hinders the approach to the N3 position. oup.com The formation of the 4-OHE2-1-N3Ade adduct is a significant event, and it is one of the two major depurinating adducts formed from 4-OHE2. oup.com

Formation of 4-Hydroxyestradiol-1-N7-Guanine Adducts

In a parallel reaction, estradiol-3,4-quinone also reacts with the guanine bases in DNA. This interaction also proceeds via a 1,4-Michael addition, leading to the formation of the 4-hydroxyestradiol-1-N7-guanine (4-OHE2-1-N7Gua) adduct. oup.comnih.gov The nucleophilic attack occurs from the N7 position of guanine to the C1 position of the E2-3,4-Q. nih.gov Alongside the adenine adduct, the 4-OHE2-1-N7Gua adduct represents a predominant product of the reaction between E2-3,4-Q and DNA. oup.comnih.gov In many in vitro reaction conditions, the guanine and adenine adducts are formed in approximately equal amounts. oup.com

Kinetics of Depurination and Apurinic Site Generation

A defining characteristic of the 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua adducts is their instability, which leads to their spontaneous removal from the DNA backbone. This process, known as depurination, involves the cleavage of the N-glycosidic bond that links the damaged purine base to the deoxyribose sugar. oup.com The loss of the adducted base leaves behind a non-instructional lesion known as an apurinic (AP) site. mdpi.com

The rates of depurination for the two major adducts differ significantly. The 4-OHE2-1-N3Ade adducts are extremely unstable and are lost from DNA almost instantaneously upon formation. nih.govresearchgate.net In contrast, the 4-OHE2-1-N7Gua adduct is more stable but still depurinates relatively quickly, with a reported half-life of approximately 3 hours at 37°C. nih.govresearchgate.net The generation of these apurinic sites is considered a critical mutagenic event, as errors during their subsequent repair can lead to permanent mutations in the genetic code. nih.govmdpi.com

| Adduct | Site of Adduction | Half-life (at 37°C) |

| 4-Hydroxyestradiol-1-N3-Adenine | N3 of Adenine | Rapid/Instantaneous |

| 4-Hydroxyestradiol-1-N7-Guanine | N7 of Guanine | ~3 hours |

Formation of Stable DNA Adducts

While the vast majority of DNA damage from 4-hydroxyestradiol results in depurinating adducts, trace amounts of stable adducts are also formed. oup.comnih.gov These stable adducts, which remain covalently bound to the DNA unless removed by cellular repair mechanisms, constitute a very small fraction of the total adducts, typically less than 1%. oup.commdpi.com In some in vitro experiments, the level of stable adducts was found to be less than 0.1% of the total adducts detected. oup.com The exact structures of these stable adducts are less characterized compared to their depurinating counterparts, but their low formation rate suggests that the primary genotoxic mechanism of 4-hydroxyestradiol proceeds through the generation of apurinic sites. mdpi.com

Role of Redox Cycling and Reactive Oxygen Species (ROS) in Adduct Formation

The formation of the reactive estradiol-3,4-quinone is intrinsically linked to the metabolic processing of 4-hydroxyestradiol, which can involve redox cycling. oup.com This process involves the one-electron oxidation of the catechol estrogen (4-OHE2) to a semiquinone radical, which can then be further oxidized to the full o-quinone (E2-3,4-Q). This metabolic activation is catalyzed by enzymes such as peroxidases and cytochrome P450s. oup.com

This redox cycling is also a source of reactive oxygen species (ROS). nih.govnih.gov Studies have shown that 4-OHE2 is effective at generating intracellular ROS. nih.gov While ROS can cause direct oxidative damage to DNA, they can also contribute to the formation of the estrogen-DNA adducts by promoting the oxidation of 4-OHE2 to its reactive quinone form, thereby increasing the concentration of the ultimate carcinogen available to react with DNA. nih.gov Therefore, the genotoxicity of 4-hydroxyestradiol is a dual threat, stemming from both the direct formation of depurinating DNA adducts and the associated production of ROS during its metabolic activation.

DNA Repair Mechanisms and their Efficacy in Adduct Excision

The formation of the 4-Hydroxy Estradiol (B170435) 1-N3-Adenine (4-OHE₂-1-N3Ade) adduct represents a significant form of DNA damage. This adduct is known to be chemically unstable, leading to its rapid depurination and the creation of a non-coding apurinic (AP) site in the DNA sequence. nih.govnih.gov The cellular response to this type of damage is critical for maintaining genomic integrity and preventing the fixation of mutations that can contribute to carcinogenesis. The primary mechanism for repairing such lesions is the Base Excision Repair (BER) pathway, although the broader context of DNA damage response, including Nucleotide Excision Repair (NER), is also relevant.

The 4-OHE₂-1-N3Ade adduct, along with the corresponding guanine adduct (4-OHE₂-1-N7Gua), are the predominant forms of DNA damage caused by the reaction of estradiol-3,4-quinone with DNA, accounting for over 99% of the total adducts formed. nih.govnih.gov These depurinating adducts are rapidly lost from the DNA backbone through the cleavage of the glycosidic bond. nih.govnih.gov This spontaneous loss leaves behind an abasic site, which is a key substrate for the BER pathway. nih.govnih.gov If left unrepaired, these AP sites can block transcription and lead to the insertion of an incorrect base during DNA replication, a process known as translesion synthesis, which is often error-prone and can result in mutations. nih.gov

The Base Excision Repair (BER) pathway is a highly conserved and crucial mechanism for correcting small, non-helix-distorting base lesions, including AP sites. The process is initiated by the recognition of the AP site by an AP endonuclease, which cleaves the phosphodiester backbone adjacent to the baseless site. This is followed by the action of a DNA polymerase, which inserts the correct nucleotide, and a DNA ligase, which seals the remaining nick in the DNA strand.

Research has indicated that the efficiency of DNA repair for damage induced by 4-hydroxyestradiol (4-OHE₂) can be compromised in certain contexts, potentially contributing to the genotoxicity of this estrogen metabolite. Studies have shown that peripheral blood lymphocytes from endometrial cancer patients exhibit a reduced capacity to repair 4-OHE₂-induced DNA damage compared to healthy individuals. researchgate.net

While BER is the principal pathway for repairing the AP sites resulting from the depurination of 4-OHE₂-1-N3Ade, the role of Nucleotide Excision Repair (NER) is also considered, particularly for bulkier, helix-distorting adducts. Although the primary adducts of 4-OHE₂ are depurinating, trace amounts of stable, bulky adducts can also be formed, which would be substrates for the NER pathway. nih.govnih.gov However, for the specific lesion of 4-OHE₂-1-N3Ade, its rapid depurination means that the subsequent AP site is the main target for repair. Some studies have suggested that high levels of certain DNA-damaging agents can impair NER functionality, potentially creating a synergistic effect in cells with high estrogen metabolism.

The table below summarizes key research findings related to the repair of DNA damage induced by 4-hydroxyestradiol.

| Research Focus | Cell/System Used | Key Findings | Reference(s) |

| Adduct Formation and Depurination | In vitro (DNA), Female ACI Rat Mammary Gland | 4-OHE₂-1-N3Ade is a major depurinating adduct, constituting >99% of total adducts and is rapidly lost from DNA. | nih.govnih.gov |

| Repair of Apurinic Sites | Human Breast Cell Line (MCF-10A1) Extracts | Cell extracts were capable of repairing oligonucleotides containing an apurinic site. | dtic.mil |

| Repair Efficiency in Cancer Patients | Peripheral Blood Lymphocytes (PBLs) from Endometrial Cancer Patients | PBLs from cancer patients showed reduced efficiency in repairing 4-OHE₂-induced DNA damage compared to healthy controls. | researchgate.net |

| Role of Base Excision Repair | Review of Estrogen-Driven Breast Cancers | Impaired BER could accelerate mutagenesis in estrogen-driven breast cancers due to the accumulation of unrepaired base damage. | nih.gov |

| Mutagenesis from Depurination | Review of Estrogen Carcinogenesis | Apurinic sites generated from the depurination of adducts like 4-OHE₂-1-N3Ade can be converted into mutations by error-prone repair. | nih.gov |

Cellular and Genetic Consequences of 4 Hydroxy Estradiol 1 N3 Adenine Formation in Research Models

Induction of Mutagenesis and Genotoxicity

The formation of 4-OHE₂-1-N3Ade is strongly associated with mutagenesis and genotoxicity. nih.govnih.gov Unlike stable DNA adducts, 4-OHE₂-1-N3Ade is a depurinating adduct, meaning it destabilizes the glycosidic bond connecting the adenine (B156593) base to the deoxyribose sugar in the DNA backbone. oup.comoup.com This leads to the spontaneous release of the adducted base, leaving behind an apurinic (AP) site. oup.comnih.gov These AP sites are highly mutagenic lesions that, if not repaired correctly, can lead to mutations during DNA replication. oup.com

Apurinic sites are a common form of DNA damage that can be generated by various endogenous and exogenous agents. oup.com In the context of estrogen genotoxicity, the formation of 4-OHE₂-1-N3Ade and another major depurinating adduct, 4-OHE₂-1-N7Gua, are the primary sources of these mutagenic lesions. nih.govbslonline.orgmdpi.com The creation of AP sites is considered a critical step in the initiation of cancer by chemical carcinogens. oup.com When the DNA replication machinery encounters an AP site, it may incorporate an incorrect nucleotide opposite the lesion, leading to a point mutation. oup.com

Studies investigating the mutagenic effects of 4-OHE₂ have revealed specific mutational patterns. Research using BB rat2 embryonic cells demonstrated that 4-hydroxyestradiol (B23129) is mutagenic, and its mutational spectrum shows a significant proportion of mutations at A:T base pairs. nih.gov This finding is consistent with the known ability of the precursor, E₂-3,4-quinone, to form a substantial fraction of its DNA adducts at adenine bases, including the 4-OHE₂-1-N3Ade adduct. nih.gov The prevalence of A:T mutations provides a molecular signature linking exposure to 4-OHE₂ with specific genetic alterations. nih.gov

Impact on Genomic Stability

The process of forming and repairing depurinating adducts like 4-OHE₂-1-N3Ade can lead to the formation of DNA strand breaks. oup.com While the primary lesion is the loss of a base, the subsequent repair process, if overwhelmed or faulty, can result in single-strand or even double-strand breaks. Furthermore, the reactive quinone intermediates of estrogen metabolism can also induce oxidative DNA damage, contributing to strand breakage. oup.comnih.gov Studies have shown that exposure to 4-OHE₂ can increase the number of single-strand breaks in breast cancer cells. nih.gov

Beyond direct DNA damage, 4-hydroxyestradiol has been shown to compromise the function of the spindle-assembly checkpoint (SAC). nih.govnih.gov The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during cell division. By attenuating the SAC, 4-OHE₂ can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a hallmark of many cancers. nih.gov This disruption of the SAC contributes to the genomic instability induced by this estrogen metabolite. nih.govnih.gov

Modulation of Gene Expression and Cellular Pathways

The cellular consequences of 4-OHE₂-1-N3Ade formation extend to the modulation of gene expression and various cellular pathways. The genotoxic stress induced by this adduct and its precursor, 4-OHE₂, can trigger a range of cellular responses. For instance, 4-OHE₂ has been found to induce the expression of heme oxygenase-1 (HO-1), a protein involved in the oxidative stress response, through the activation of the Nrf2 transcription factor. nih.gov Additionally, 4-OHE₂ can activate the redox-sensitive transcription factor NF-κB and the ERK/MAPK signaling pathway, which are involved in cell survival and apoptosis. nih.gov The activation of these pathways may represent a cellular defense mechanism against the damaging effects of 4-OHE₂. nih.gov

Interactive Data Table: Summary of Cellular and Genetic Consequences

| Consequence | Mechanism | Key Findings | References |

| Mutagenesis and Genotoxicity | Formation of depurinating adducts (4-OHE₂-1-N3Ade) leading to apurinic sites. | 4-OHE₂ is mutagenic and induces mutations primarily at A:T base pairs. | nih.govoup.comnih.gov |

| Genomic Instability | Induction of DNA strand breaks and attenuation of the spindle-assembly checkpoint. | Increased single-strand breaks in cells exposed to 4-OHE₂; compromised SAC function leading to potential aneuploidy. | oup.comoup.comnih.govoup.comnih.govnih.gov |

| Gene Expression Modulation | Activation of stress response and survival pathways. | Induction of heme oxygenase-1 (HO-1) via Nrf2; activation of NF-κB and ERK/MAPK pathways. | nih.govnih.gov |

Altered Expression of Estrogen-Metabolizing Enzymes (e.g., CYP1B1, COMT, NQO1)

The formation of 4-OHE2-1-N3Ade is intrinsically linked to the activity of estrogen-metabolizing enzymes. The initial conversion of estradiol (B170435) to 4-OHE2 is primarily catalyzed by cytochrome P450 1B1 (CYP1B1). nih.govnih.gov Studies have shown that CYP1B1 can directly mediate the oxidation of E2 to the reactive quinone that forms the 4-OHE2-1-N3Ade adduct. nih.gov In fact, transgenic mice with high expression of CYP1B1 developed cancerous tissue in the mammary gland when stimulated with estrogen. nih.govnih.gov

Conversely, protective enzymes play a role in detoxifying these reactive metabolites. Catechol-O-methyltransferase (COMT) is a key enzyme that methylates catechol estrogens, preventing their oxidation to quinones. Inhibition of COMT in MCF-7 and MCF-10F cell lines, followed by treatment with E2 or 4-OHE2, led to increased levels of depurinating DNA adducts, highlighting COMT's protective role. nih.gov NAD(P)H:quinone oxidoreductase 1 (NQO1) is another protective enzyme that reduces estrogen quinones back to catechols, preventing them from reacting with DNA. Treatment of MCF-10A cells with sulforaphane, an inducer of NQO1, increased its expression and was suggested as a mechanism to block oxidative metabolism of estrogens. nih.gov

While the expression levels of these enzymes critically influence the formation of the 4-OHE2-1-N3Ade adduct, research has focused less on how the adduct, once formed, might in turn regulate the expression of these enzymes. The primary role of these enzymes is seen as upstream of the adduct formation, controlling the balance between metabolic activation and detoxification.

Influence on Cell Proliferation and Apoptosis in Model Systems

The formation of the 4-OHE2-1-N3Ade adduct is a hallmark of genotoxicity that drives cellular processes toward a cancerous phenotype. The precursor molecule, 4-OHE2, has been shown to have a significant impact on cell proliferation and apoptosis.

In human mammary epithelial MCF-10A cells, 4-OHE2 treatment was found to induce neoplastic transformation and stimulate proliferation. nih.gov This effect was linked to the upregulation of heme oxygenase-1 (HO-1), an enzyme involved in the oxidative stress response. Silencing the HO-1 gene suppressed the 4-OHE2-induced cell proliferation, indicating its crucial role in this process. nih.gov

Paradoxically, 4-OHE2 can also induce apoptosis, or programmed cell death. In MCF-10A cells, 4-OHE2 treatment led to increased intracellular reactive oxygen species (ROS), DNA damage, and ultimately apoptosis. nih.gov This dual role—promoting both proliferation and apoptosis—is characteristic of many carcinogens, where the ultimate fate of the cell may depend on the concentration of the compound and the cellular context. The formation of depurinating adducts like 4-OHE2-1-N3Ade is a key mechanism of the DNA damage that can trigger these apoptotic pathways. nih.govnih.gov

Cellular Transformation Studies in In Vitro Models

Immortalized Human Breast Epithelial Cell Lines (e.g., MCF-10F)

The non-cancerous, immortalized human breast epithelial cell line MCF-10F has been a pivotal model for studying estrogen-induced carcinogenesis. Crucially, these cells are estrogen receptor-alpha (ER-α)-negative, allowing for the study of genotoxic mechanisms independent of hormonal receptor signaling. nih.gov

Treatment of MCF-10F cells with 4-OHE2 has been shown to induce malignant transformation, evidenced by the cells' ability to form colonies in soft agar. nih.govnih.gov This transformation is not inhibited by antiestrogens, further supporting a genotoxic, receptor-independent pathway. nih.gov Following treatment of MCF-10F cells with 4-OHE2, the depurinating adducts 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua were detected in the culture medium. nih.govnih.gov The amount of the 4-OHE2-1-N3Ade adduct was observed to be higher after successive treatments, demonstrating a cumulative effect of DNA damage that is believed to play a significant role in the observed mutations and malignant transformation of these cells. nih.gov

| Treatment Stage | Relative Amount of 4-OHE2-1-N3Ade Detected | Associated Outcome |

|---|---|---|

| Second Treatment | Detectable | DNA damage, mutations, and cell transformation |

| Third Treatment | Higher Amount |

Breast Cancer Cell Lines (e.g., MCF-7)

MCF-7 is a well-established human breast cancer cell line that is estrogen receptor-positive. nih.gov It serves as a valuable model for studying the mechanisms of tumor response to endocrine therapy. nih.gov In the context of 4-OHE2, studies using MCF-7 cells have helped elucidate the metabolic pathways leading to DNA damage. For instance, research has shown that pretreatment of MCF-7 cells with a COMT inhibitor, followed by treatment with 4-OHE2, resulted in increased DNA damage, confirming the importance of this detoxification pathway in established cancer cells. nih.gov While 4-OHE2 and its resulting adducts are studied in MCF-7 cells to understand the ongoing processes in cancer, the primary model for studying the initial transformation from non-cancerous to cancerous is the MCF-10F cell line.

Carcinogenic Potency in In Vivo Animal Models

Mammary Gland Carcinogenesis Models (e.g., ACI rats, CD-1 mice)

The carcinogenic potential of 4-OHE2, the precursor to the 4-OHE2-1-N3Ade adduct, has yielded complex results in animal models, highlighting the importance of administration route and local metabolism.

In one study, female ACI (August Copenhagen Irish) rats treated systemically with pellets containing 4-OHE2 did not develop detectable mammary tumors, whereas rats treated with the parent estrogen, 17β-estradiol (E2), showed a dose-dependent increase in tumor incidence. nih.gov This suggests that when administered systemically, 4-OHE2 may be rapidly metabolized and detoxified before it can reach the mammary tissue in sufficient concentrations to initiate cancer. nih.gov

However, in a different experimental setup, when 4-OHE2 or its reactive quinone form (E2-3,4-Q) was injected directly into the mammary glands of female ACI rats, the depurinating adducts 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua were formed rapidly and constituted over 99% of the total adducts detected. nih.govpsu.edu This finding demonstrates that if 4-OHE2 is formed or present locally within the mammary gland, it is readily converted into DNA-damaging adducts that are believed to generate the critical mutations for cancer initiation. nih.govpsu.edu

Further in vivo experiments using nude mice have shown that 4-OHE2 can induce tumorigenesis. nih.govnih.gov Additionally, transgenic mice engineered to have high expression of the CYP1B1 enzyme—which converts estrogen to 4-OHE2—developed cancerous tissue in their mammary glands upon estrogen stimulation. nih.govnih.gov These results underscore the principle that the formation of 4-OHE2 and its subsequent DNA adducts, like 4-OHE2-1-N3Ade, within the target tissue is a key step in its carcinogenic activity.

| Animal Model | Compound & Administration | Key Finding | Reference |

|---|---|---|---|

| ACI Rat | 4-OHE2 (Systemic Pellet) | No detectable mammary tumors induced. | nih.gov |

| ACI Rat | 4-OHE2 (Direct Mammary Gland Injection) | >99% of adducts formed were 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua. | nih.govpsu.edu |

| Nude Mice | 4-OHE2 | Induced tumorigenesis. | nih.govnih.gov |

| Transgenic Mice (High CYP1B1) | Estrogen Stimulation | Developed cancerous mammary tissue. | nih.govnih.gov |

Renal Tumorigenesis Models (e.g., Syrian Golden Hamster)

The Syrian golden hamster has been an established model for studying estrogen-induced tumorigenesis, particularly in the kidney. oup.com Research using this model has provided significant insights into the cellular and genetic consequences of estrogen metabolism, including the formation of specific DNA adducts like 4-Hydroxy Estradiol 1-N3-Adenine (4-OHE₂-1-N₃-Ade).

Chronic administration of estrogens, such as 17β-estradiol, to male Syrian hamsters leads to the development of kidney tumors. nih.gov This process is believed to be initiated by the metabolic activation of estrogens to catechol estrogens, which are then oxidized to quinones. These highly reactive quinones can then bind to DNA, forming adducts that can lead to mutations and cancer if not repaired. oup.comnih.gov

Studies have demonstrated that 4-hydroxyestradiol (4-OHE₂) is a key metabolite in this carcinogenic pathway. oup.comnih.gov When hamsters are treated with 4-OHE₂, its oxidation product, estradiol-3,4-quinone (B1197220) (E₂-3,4-Q), reacts with DNA to form depurinating adducts, including 4-OHE₂-1(α,ß)-N₃-Ade. oup.com The formation of these adducts is considered a critical tumor-initiating event. nih.gov

The hamster kidney shows a predominance of 4-hydroxylase activity, the enzyme responsible for converting estradiol to 4-OHE₂, which is in contrast to the liver where 2-hydroxylase activity is more prominent. oup.com This tissue-specific metabolic preference may explain why the kidney is a target organ for estrogen-induced tumors in this model. oup.com

Further evidence for the role of these DNA adducts in renal carcinogenesis comes from studies where co-administration of agents that modulate estrogen metabolism alters tumor incidence. For example, α-naphthoflavone, when given with estrogen, suppresses kidney tumorigenesis, and this is associated with a decrease in the renal concentration of estrogen-DNA adducts. nih.gov Conversely, the anti-estrogen tamoxifen (B1202) has been shown to inhibit the growth of estrogen-induced renal carcinomas without reducing the levels of DNA adducts, suggesting it acts on later stages of tumor development rather than the initial DNA damage. nih.gov

In addition to the formation of specific DNA adducts, estrogen treatment in Syrian hamsters has been shown to induce other cellular and genetic changes that contribute to tumorigenesis. These include the generation of free radicals through the redox cycling of catecholestrogens, leading to oxidative DNA damage such as single-strand breaks. nih.gov Chronic estrogen exposure also leads to increased expression of proto-oncogenes like c-myc, c-fos, and c-jun, as well as the tumor suppressor gene p53, after several months of treatment, further driving the proliferative and transformative processes. nih.gov

The table below summarizes key findings from studies on estrogen-induced renal tumorigenesis in the Syrian golden hamster model.

| Treatment/Observation | Key Findings | Reference |

| Chronic estrogen administration | Induces kidney tumors in male Syrian hamsters. | nih.gov |

| Treatment with 4-OHE₂ | Leads to the formation of depurinating DNA adducts, including 4-OHE₂-1(α,ß)-N₃-Ade, in the kidney. | oup.com |

| Co-administration of estrogen and α-naphthoflavone | Suppresses kidney carcinogenesis and decreases renal DNA adduct levels. | nih.gov |

| Co-administration of 17β-estradiol and tamoxifen | Inhibits tumor growth but does not decrease DNA adduct levels. | nih.gov |

| Infusion with estradiol or 4-hydroxyestradiol | Increases DNA single-strand breaks in the kidney. | nih.gov |

| Chronic diethylstilbestrol (B1670540) (DES) treatment | Elevates expression of proto-oncogenes (c-myc, c-fos, c-jun) and the p53 tumor suppressor gene after 5-6 months. | nih.gov |

Analytical and Methodological Approaches in 4 Hydroxy Estradiol 1 N3 Adenine Research

Synthesis and Purification of the Compound for Research

The preparation of 4-Hydroxy Estradiol (B170435) 1-N3-Adenine for research purposes necessitates precise chemical synthesis and rigorous purification to ensure the compound is suitable for use as an analytical standard and in experimental studies.

Chemical Synthesis Methodologies

The synthesis of 4-Hydroxy Estradiol 1-N3-Adenine is typically achieved through a multi-step process that mimics its formation in biological systems. The core of the synthesis involves the reaction of an electrophilic estrogen metabolite with adenine (B156593).

The process begins with the metabolic activation or chemical oxidation of 4-hydroxyestradiol (B23129) (4-OHE2) to its highly reactive quinone form, estradiol-3,4-quinone (B1197220) (E2-3,4-Q). This quinone is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The key reaction is a Michael addition, where the E2-3,4-Q reacts with adenine to form the depurinating adduct 4-OHE2-1-N3Ade. This type of reaction can be performed in vitro to generate the adduct for research. Following the reaction, initial purification of the resulting mixture is often carried out using techniques like Thin-Layer Chromatography (TLC), which separates the adduct from unreacted starting materials and other byproducts. Further purification to achieve high purity is typically accomplished using High-Performance Liquid Chromatography (HPLC).

| Synthesis Step | Description | Key Reactants |

| Oxidation | Conversion of the catechol estrogen to its reactive quinone intermediate. | 4-Hydroxyestradiol (4-OHE2) |

| Adduct Formation | Nucleophilic attack by the adenine base on the estrogen quinone. | Estradiol-3,4-quinone (E2-3,4-Q), Adenine |

| Purification | Isolation of the final adduct from the reaction mixture. | TLC, HPLC |

Isotopic Labeling Techniques for Internal Standards and Tracing

Isotopic labeling is a critical technique in the study of this compound, primarily for the creation of internal standards used in quantitative analysis. nih.gov This method involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their mass difference. When analyzing biological samples, a known amount of the isotopically labeled adduct is added to the sample at the beginning of the extraction process. This allows for accurate quantification by correcting for any loss of the analyte during sample preparation and analysis. For example, deuterated versions of estrogens can be synthesized and used to create labeled adducts, which serve as ideal internal standards for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. nih.gov This approach is essential for achieving the high accuracy and precision required to measure the low concentrations of this adduct typically found in biological matrices.

Detection and Quantification in Biological Samples

The detection and quantification of this compound in complex biological matrices like tissues and urine require highly sensitive and specific analytical methods. The primary techniques employed are based on chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and analysis of this compound. In the analytical phase, HPLC is often coupled with electrochemical detection (HPLC-EC). This method is particularly well-suited for analyzing catechol estrogens and their derivatives due to their electroactive nature. nih.govmdpi.com

The HPLC system separates the adduct from other components in a biological sample extract based on its chemical properties as it passes through a chromatographic column. The electrochemical detector then measures the current generated by the oxidation of the analyte, providing a highly sensitive and selective signal. acs.org This technique can achieve detection limits in the picomole range, making it valuable for quantifying these adducts. acs.org

| Method | Principle | Application | Reported Retention Times (min) |

| HPLC-EC | Separation by chromatography followed by detection of redox reactions. | Quantification of catechol estrogens and metabolites. | 2-OHE2: 6.6, 4-OHE2: 7.0, E2: 12.0 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of this compound in biological samples. msacl.org This method combines the powerful separation capabilities of HPLC (or Ultra-Performance Liquid Chromatography, UPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

After the adduct is separated by the LC system, it enters the mass spectrometer, where it is ionized. The mass spectrometer then isolates the specific molecular ion of the adduct and fragments it. By detecting these specific fragments, LC-MS/MS can confirm the identity of the compound with a very high degree of certainty and quantify it at extremely low levels. dss.go.th The use of stable isotope-labeled internal standards is crucial for accurate quantification with this method. nih.gov Advanced techniques like nano-LC coupled with nano-electrospray tandem mass spectrometry have been successfully used to identify estrogen DNA adducts in human breast tumor tissue. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its application is generally limited to compounds that are volatile or can be made volatile. oup.comoup.com this compound, being a large and non-volatile DNA adduct, is not suitable for direct analysis by GC-MS. oup.comoup.com

However, GC-MS is widely used for the analysis of smaller estrogen metabolites, including the parent catechol estrogens like 4-hydroxyestradiol, after a chemical derivatization step. nih.govnih.govaacrjournals.org Derivatization, for example, through silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process increases the volatility of the estrogen metabolites, allowing them to be analyzed by GC-MS. researchgate.netnih.gov While this method is effective for profiling the precursor estrogen metabolites, LC-MS/MS remains the preferred and necessary technique for the direct analysis of the larger, non-volatile DNA adducts. oup.comnih.gov

32P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, including those formed from 4-hydroxy estradiol. nih.govnih.govspringernature.com This technique is particularly valuable in the study of this compound as it does not require prior knowledge of the adduct's structure and can detect adducts at very low frequencies, as low as one adduct in 10¹⁰ nucleotides. nih.govspringernature.com The assay is applicable to a broad range of studies, including in vitro experiments, animal models, and human samples. springernature.com

The methodology involves four primary steps:

Enzymatic Digestion of DNA: The DNA is broken down into its constituent nucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The fraction of the DNA digest containing the adducts is enriched. nih.gov

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govspringernature.com

Chromatographic Separation and Quantification: The labeled adducts are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by measuring their radioactive decay. nih.govnih.gov

This method's high sensitivity allows for the analysis of minute quantities of DNA, typically 10 micrograms or less, making it a powerful tool for detecting DNA damage from endogenous and exogenous agents. nih.govspringernature.com

Advanced Genomic Mapping Techniques (e.g., Click-Probe-Seq)

Recent advancements in genomic mapping have enabled researchers to identify the specific locations of DNA adducts across the genome. nih.gov These techniques provide crucial insights into the regions of the genome that are more susceptible to damage from compounds like 4-hydroxy estradiol. nih.gov

One such advanced technique is Click-Probe-Seq , which has been developed to map the genome-wide distribution of DNA damage induced by catechol estrogens. nih.gov This method utilizes click chemistry to enrich for adducted DNA fragments, which are then sequenced to reveal the precise locations of the damage. nih.gov A study utilizing Click-Probe-Seq to investigate the effects of 4-hydroxy-17β-estradiol (4OHE2) in MCF-7 cell chromatin revealed that guanine (B1146940) nucleobases within GC-rich, transcriptionally relevant domains are primary targets for adduction. nih.gov Furthermore, the study found a positive correlation between the abundance of DNA damage and DNase hypersensitive sites, indicating that accessible chromatin regions are preferentially attacked. nih.gov

Other methods for mapping DNA damage include those that rely on the stalling of DNA polymerase at the site of an adduct during PCR amplification. nih.gov Techniques such as HS-damage-Seq and Cisplatin-Seq have been used to map cisplatin-induced DNA cross-links and could potentially be adapted for mapping estrogen-DNA adducts. nih.gov These mapping technologies are instrumental in moving beyond simply quantifying total DNA damage to understanding the specific genomic context of adduct formation and its functional consequences. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and characterization of the this compound adduct. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods employed for this purpose.

In the characterization of estrogen-nucleic acid adducts, ¹H-NMR is used to determine the precise structure and stereochemistry of the adducts formed. acs.org For instance, the reaction of 3,4-estrone o-quinone with adenine has been shown to yield specific adducts, the structures of which were confirmed using ¹H-NMR and mass spectral data. acs.org

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying estrogen-DNA adducts in various biological samples. nih.govacs.org This technique has been used to analyze depurinating adducts, such as 4-OHE₂(E₁)-1-N3Ade, in both in vitro and in vivo systems. wustl.edunih.gov The high sensitivity and specificity of LC-MS/MS allow for the detection of these adducts in complex biological matrices like cell culture media and tissue extracts. nih.gov

Fluorescence spectroscopy has also been employed, particularly for catechol estrogen quinone-derived conjugates. acs.org While the native fluorescence of these compounds can be weak, derivatization with fluorescent markers can enhance detection. acs.org Techniques like fluorescence line-narrowing spectroscopy have been used for the spectral characterization of fluorescently labeled catechol estrogen-derived adducts. acs.org

In Vitro Experimental Model Systems

Cell-Free Systems for Adduct Formation Studies

Cell-free systems provide a controlled environment to study the direct chemical reaction between estrogen metabolites and DNA, isolating the process from cellular metabolism and repair mechanisms. In these systems, DNA is incubated directly with reactive estrogen species to characterize the resulting adducts.

A key example involves the reaction of estradiol-3,4-quinone (E₂-3,4-Q), the oxidized form of 4-hydroxy estradiol, with purified DNA in vitro. nih.gov These studies have demonstrated that this reaction predominantly forms depurinating adducts, specifically 4-OHE₂(E₁)-1-N3Ade and 4-OHE₂(E₁)-1-N7Gua, which account for over 99% of the total adducts formed. wustl.edunih.gov These depurinating adducts are unstable and are rapidly lost from the DNA backbone through the cleavage of the glycosidic bond. nih.gov

Furthermore, in vitro reactions can be modulated by including various enzymes to simulate metabolic activation. For instance, the oxidation of 4-OHE₂ in the presence of DNA has been studied using enzymes such as horseradish peroxidase, lactoperoxidase, and tyrosinase, as well as with phenobarbital-induced rat liver microsomes. nih.gov These enzymatic systems also lead to the formation of the same primary depurinating adducts, confirming the role of oxidative metabolism in the generation of DNA-reactive species. nih.gov

| Reactive Estrogen Species | DNA Source | Primary Adducts Formed | Reference |

| Estradiol-3,4-quinone (E₂-3,4-Q) | Purified DNA | 4-OHE₂(E₁)-1-N3Ade, 4-OHE₂(E₁)-1-N7Gua | nih.gov |

| 4-Hydroxyestradiol (4-OHE₂) with peroxidases | Purified DNA | 4-OHE₂(E₁)-1-N3Ade, 4-OHE₂(E₁)-1-N7Gua | nih.gov |

Cultured Cell Models for Mechanistic Investigations

Cultured cell lines are indispensable tools for investigating the mechanisms of this compound formation and its cellular consequences within a biological context. Human breast epithelial cell lines, such as MCF-10F and MCF-7, are frequently used models.

Studies using the estrogen receptor (ER)-negative human breast epithelial cell line, MCF-10F, have shown that treatment with 4-OHE₂ leads to the formation of the depurinating adducts 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua. nih.gov The formation of these adducts in ER-negative cells supports the hypothesis that the genotoxic effects of estrogen metabolites can be independent of ER signaling. nih.gov Furthermore, these studies have demonstrated that the formation of these adducts is associated with malignant transformation of the cells. nih.gov

In the ER-positive breast cancer cell line MCF-7, the Click-Probe-Seq technique was used to map the genomic locations of DNA damage induced by 4OHE2. nih.gov This research provided high-resolution data on the preferential targets of this genotoxic metabolite within the chromatin of these cells. nih.gov Additionally, studies in MCF-10F cells have investigated the potential of chemopreventive agents, such as resveratrol, to inhibit the formation of these estrogen-DNA adducts. nih.gov

| Cell Line | Estrogen Metabolite | Key Findings | Reference |

| MCF-10F | 4-Hydroxyestradiol (4-OHE₂) | Formation of 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua adducts; associated with malignant transformation. | nih.gov |

| MCF-7 | 4-Hydroxy-17β-estradiol (4OHE2) | Genome-wide mapping of adducts revealed preferential damage in GC-rich, accessible chromatin regions. | nih.gov |

| MCF-10F | 4-Hydroxyestradiol (4-OHE₂) or Estradiol-3,4-quinone (E₂-3,4-Q) | Resveratrol decreased the formation of depurinating estrogen-DNA adducts. | nih.gov |

In Vivo Animal Model Methodologies for Studying Adduct Formation and Effects

In vivo animal models are crucial for understanding the formation of this compound adducts and their biological effects in a whole-organism context, which includes systemic metabolism, distribution, and DNA repair.

The female ACI rat is a relevant model for these studies. In one key methodology, 4-OHE₂ or its reactive quinone form, E₂-3,4-Q, was injected directly into the mammary glands of female ACI rats. wustl.edunih.gov The mammary tissue was then excised after a short period, typically one hour, for analysis. wustl.edunih.gov This approach allows for the direct assessment of adduct formation in the target tissue. Using this model, researchers have demonstrated that the primary DNA adducts formed are the depurinating adducts 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua, which constituted over 99% of the total adducts detected. nih.gov

These in vivo findings corroborate the results from cell-free and cultured cell models, providing strong evidence that the formation of these specific depurinating adducts is a major consequence of the metabolic activation of 4-hydroxy estradiol in a living organism. nih.gov The detection of these adducts in animal models provides a critical link between the chemical properties of catechol estrogens and their potential role in initiating carcinogenesis.

| Animal Model | Administration Route | Tissue Analyzed | Primary Adducts Detected | Reference |

| Female ACI Rat | Injection into mammary gland | Mammary tissue | 4-OHE₂-1-N3Ade, 4-OHE₂-1-N7Gua | wustl.edunih.gov |

Tissue Extraction and Analysis of DNA Adducts

The detection and quantification of DNA adducts like 4-OHE2-1-N3-Ade in biological samples are central to assessing the genotoxic effects of 4-OHE2. Given that these adducts are shed from cells and can be found in bodily fluids, urine analysis is a key non-invasive method for monitoring their levels. nih.gov

Extraction from Tissue:

In preclinical studies, animal tissues, such as the mammary gland, are often used to study the formation of these adducts in vivo. nih.govwustl.edu A common procedure for extracting depurinating DNA adducts involves the following steps:

Homogenization: The tissue is minced and ground, often in liquid nitrogen, to disrupt the cellular structure. oup.com

Depurination: The ground tissue is suspended in a mild acidic solution, such as 1% acetic acid, and incubated to facilitate the release of depurinating adducts from the DNA backbone. oup.com

Extraction: A Soxhlet extraction is then performed using a solvent mixture like methanol/chloroform to isolate the adducts from the tissue homogenate. oup.com

Analytical Techniques:

Once extracted, the samples are purified and analyzed using highly sensitive analytical methods to identify and quantify the specific adducts.

High-Performance Liquid Chromatography (HPLC): The extracts containing the DNA adducts are initially purified using preparative HPLC. oup.com Further analysis is often carried out using HPLC coupled with an electrochemical detector, which provides high sensitivity for detecting these specific molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification and structural confirmation, LC-MS/MS is employed. This technique provides information on the molecular weight and fragmentation patterns of the adducts, confirming their identity as 4-OHE2-1-N3-Ade. nih.govoup.com

³²P-Postlabeling: While primarily used for stable DNA adducts, ³²P-postlabeling can also be adapted to detect depurinating adducts, offering a highly sensitive method for quantification. berkeley.edu

Research has demonstrated that in both in vitro reactions with DNA and in vivo studies in rat mammary glands, the depurinating adducts, including 4-OHE2-1-N3-Ade and 4-OHE2-1-N7Gua, constitute the vast majority (>99%) of the total DNA adducts formed. nih.govwustl.edu

| Technique | Purpose | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Separation and sensitive detection of adducts in tissue extracts. | Successfully used to analyze depurinating adducts formed both in vitro and in vivo. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Definitive identification and structural confirmation of adducts. | Confirmed the structure of 4-OHE1-1-N3Ade through its product-ion spectrum. oup.com |

| ³²P-Postlabeling | Highly sensitive quantification of DNA adducts. | A method capable of detecting very low levels of DNA adducts, in the range of 1 adduct per 10⁹ nucleotides. berkeley.edu |

Monitoring of Metabolic Enzyme Activity and Gene Expression

The formation of 4-OHE2 and its subsequent reaction with DNA are intrinsically linked to the activity of specific metabolic enzymes and the expression of related genes.

Metabolic Enzyme Activity:

The enzyme primarily responsible for the conversion of estradiol to 4-OHE2 is Cytochrome P450 1B1 (CYP1B1). nih.gov Monitoring the activity of CYP1B1 is therefore crucial in studies investigating the formation of 4-OHE2. In vitro studies often utilize enzymes like horseradish peroxidase, lactoperoxidase, and tyrosinase, or phenobarbital-induced rat liver microsomes to oxidize 4-OHE2 and study its reaction with DNA. nih.gov

Another key enzyme is Catechol-O-methyltransferase (COMT), which detoxifies 4-OHE2 by converting it to the less reactive 4-methoxyestradiol (B23171) (4-MeOE2). rupahealth.com Assessing the ratio of 4-OHE2 to 4-MeOE2 can provide an indication of the efficiency of this detoxification pathway. rupahealth.com

Gene Expression Analysis:

Changes in gene expression in response to 4-OHE2 can provide insights into its biological effects and mechanisms of action.

Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes. In studies involving breast epithelial cells, microarray analysis has been used to compare gene expression profiles between control cells and cells treated with 4-OHE2. nih.gov This can reveal which cellular pathways are affected by the compound.

Quantitative Real-Time PCR (qRT-PCR): This method is used to validate the findings from microarray studies and to quantify the expression of specific genes of interest with high accuracy.

Studies have shown that treatment of cells with estrogens and their metabolites can lead to differential expression of a significant number of genes. nih.gov For instance, in one study, treatment of an estrogen receptor-positive cell line with estradiol resulted in changes in the expression of over 500 genes. nih.gov

| Method/Enzyme | Focus of Monitoring | Relevance to 4-OHE2-1-N3-Adenine Research |

|---|---|---|

| Cytochrome P450 1B1 (CYP1B1) | Enzyme activity and expression levels. | Key enzyme in the formation of 4-OHE2, the precursor to the DNA adduct. nih.gov |

| Catechol-O-methyltransferase (COMT) | Enzyme activity and metabolic ratio (4-OHE2/4-MeOE2). | Important for the detoxification of 4-OHE2, influencing the amount available to form adducts. rupahealth.com |

| Microarray Analysis | Global gene expression profiling. | Identifies cellular pathways and genes affected by 4-OHE2 exposure. nih.gov |

| Quantitative Real-Time PCR (qRT-PCR) | Quantification of specific gene expression. | Validates microarray data and provides precise measurement of changes in expression of key genes. nih.gov |

Q & A

What are the primary metabolic pathways and analytical methods for detecting 4-Hydroxy Estradiol 1-N3-Adenine in biological samples?

Basic Research Focus

this compound is a catechol estrogen metabolite formed via hydroxylation by cytochrome P450 (CYP) enzymes, primarily CYP1B1 and CYP3A4 . Detection requires advanced analytical techniques due to its low endogenous concentrations and structural similarity to other estradiol derivatives. Methodological Approach :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use a C18 column with a mobile phase gradient (e.g., 0.1% formic acid in water/acetonitrile) for separation.

- Validation Parameters : Include limits of detection (LOD: ~0.1 pg/mL), recovery rates (>85%), and intra-day precision (<10% CV) .

- Internal Standards : Isotopically labeled analogs (e.g., Estradiol-d5) are critical for quantification accuracy .

How does this compound contribute to genomic instability in cancer models?

Advanced Research Focus

This metabolite is oxidized to 3,4-quinone, a genotoxic compound that forms DNA adducts (e.g., depurinating adducts at adenine/guanine residues), leading to mutations and impaired spindle-assembly checkpoint function . Experimental Design :

- In Vitro Models : Treat breast cancer cell lines (e.g., MCF-7) with this compound (10–100 nM) and assess DNA damage via comet assays or γH2AX foci quantification.

- siRNA Knockdown : Suppress COMT or NQO1 (detoxification enzymes) to exacerbate adduct formation .

- Data Contradiction Note : Some studies report minimal carcinogenicity in low-oxidative-stress environments; replicate under varying oxygen tensions (5% vs. 20% O₂) .

What mechanisms link this compound to HIF-1α/VEGF signaling in ovarian cancer?

Advanced Research Focus

In OVCAR-3 and A2780-CP70 cells, this metabolite activates the PI3K/Akt/mTOR pathway, stabilizing HIF-1α and upregulating VEGF-A by >2-fold . Methodology :

- Pharmacological Inhibition : Use LY294002 (PI3K inhibitor) or rapamycin (mTOR inhibitor) to block pathway activation.

- Hypoxia Mimicry : Compare effects under normoxia vs. CoCl₂-induced hypoxia (200 μM).

- Quantitative PCR : Measure VEGF-A mRNA levels; validate via ELISA for secreted protein .

How can researchers address discrepancies in reported oncogenic vs. anti-proliferative effects of this compound?

Data Contradiction Analysis

Conflicting results arise from context-dependent metabolism and cell-type-specific receptor expression (e.g., ERα/ERβ ratios). Resolution Strategies :

Model Selection : Use ERα-positive (MCF-7) vs. ERβ-dominant (HCC1500) breast cancer lines to compare proliferative responses.

Metabolite Profiling : Quantify 2-/4-hydroxyestradiol ratios via LC-MS to determine dominant metabolic pathways .

Redox Modulation : Pre-treat cells with N-acetylcysteine (NAC, 5 mM) to assess oxidative stress dependency .

What experimental frameworks are suitable for Mendelian randomization (MR) studies on this compound’s role in disease?

Advanced Epidemiological Design

MR analysis can infer causality using genetic variants (e.g., SNPs in CYP1B1) as instrumental variables. Steps :

- SNP Selection : Prioritize variants associated with 4-Hydroxy Estradiol levels (p < 5×10⁻⁸) from GWAS data.

- Two-Sample MR : Use summary statistics from exposure (e.g., UK Biobank) and outcome (e.g., cancer registries) datasets.

- Sensitivity Analyses : Apply MR-PRESSO to remove pleiotropic outliers and compute Cochran’s Q for heterogeneity .

How should researchers validate the specificity of antibodies targeting this compound-DNA adducts?

Methodological Rigor

Antibody cross-reactivity with similar adducts (e.g., 4-Hydroxy Estrone-N7-guanine) is a common issue. Validation Protocol :

Competitive ELISA : Pre-incubate antibodies with excess adducts (0.1–10 μM) to test inhibition.

Mass Spectrometry Correlation : Compare immunoblot signals with LC-MS/MS adduct quantification in the same samples .

Negative Controls : Use CRISPR-edited cells lacking CYP1B1 to confirm adduct absence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.